molecular formula C18H12ClFN2O3S B300573 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B300573
M. Wt: 390.8 g/mol
InChI Key: KORSKMOHDIRYJM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide, also known as CBTFA, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has shown promising results in various studies and has been explored extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Additionally, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. In addition, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been shown to improve lipid metabolism and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the limitations of 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide include its poor solubility in water and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Several future directions for 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide research include exploring its potential use in combination therapy with other anti-cancer drugs, investigating its effects on other diseases such as Alzheimer's and Parkinson's, and optimizing its chemical structure to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide in humans before it can be considered for clinical use.
In conclusion, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is a promising molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, and further research is needed to fully understand its potential in clinical settings.

Synthesis Methods

The synthesis of 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves the condensation reaction of 3-chlorobenzaldehyde with 2,4-thiazolidinedione in the presence of sodium hydroxide. The resulting product is then reacted with 4-fluoroaniline in the presence of acetic anhydride to obtain the final product, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism in animal models.

properties

Product Name

2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C18H12ClFN2O3S

Molecular Weight

390.8 g/mol

IUPAC Name

2-[(5E)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H12ClFN2O3S/c19-12-3-1-2-11(8-12)9-15-17(24)22(18(25)26-15)10-16(23)21-14-6-4-13(20)5-7-14/h1-9H,10H2,(H,21,23)/b15-9+

InChI Key

KORSKMOHDIRYJM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.